molecular formula C13H8N4O5 B12366966 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid

4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid

Cat. No.: B12366966
M. Wt: 300.23 g/mol
InChI Key: ZEIZFLAEFWOEKQ-UHFFFAOYSA-N
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Description

JY-3-094 is a small molecule inhibitor designed to disrupt the interaction between the c-Myc and Max proteins. The c-Myc protein is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JY-3-094 involves the modification of the biphenyl moiety of the lead compound 10074-G5. The ortho-biphenyl group in 10074-G5 is replaced with a para-carboxyphenyl group to yield JY-3-094 . The synthetic route typically involves the following steps:

    Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced at the para position of the phenyl ring through a Friedel-Crafts acylation reaction.

    Final modifications: The final compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Industrial Production Methods

Industrial production of JY-3-094 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

JY-3-094 undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The nitro group in the biphenyl moiety can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JY-3-094, which can be further studied for their biological activity.

Scientific Research Applications

JY-3-094 has several scientific research applications, particularly in the field of cancer research :

    Chemistry: Used as a tool compound to study the structure-activity relationship of c-Myc inhibitors.

    Biology: Helps in understanding the role of c-Myc in cell proliferation and apoptosis.

    Medicine: Potential therapeutic agent for the treatment of cancers associated with c-Myc dysregulation.

    Industry: Can be used in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

JY-3-094 exerts its effects by disrupting the interaction between the c-Myc and Max proteins . The c-Myc protein must heterodimerize with Max to become transcriptionally active. JY-3-094 binds to the c-Myc protein, preventing its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc. This leads to the suppression of c-Myc target genes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JY-3-094

JY-3-094 is unique due to its improved potency and selectivity over the lead compound 10074-G5.

Properties

Molecular Formula

C13H8N4O5

Molecular Weight

300.23 g/mol

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid

InChI

InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19)

InChI Key

ZEIZFLAEFWOEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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